6-Amino-1,3-naphthalenedisulfonic acid disodium salt synthesis route
6-Amino-1,3-naphthalenedisulfonic acid disodium salt synthesis route
An In-depth Technical Guide to the Synthesis of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic route to 6-Amino-1,3-naphthalenedisulfonic acid disodium salt (CAS 50976-35-7), a crucial intermediate in the manufacture of various azo dyes and colorants.[1] This document is intended for researchers, chemists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and selectivity. The guide emphasizes safety, analytical validation, and the rationale behind procedural choices to ensure a reproducible and reliable synthesis.
Introduction and Significance
6-Amino-1,3-naphthalenedisulfonic acid, commonly known in its salt form as Amino-J-acid disodium salt, is a key aromatic compound belonging to the family of aminonaphthalenesulfonic acids.[2][3] Its molecular structure, featuring a naphthalene core functionalized with an amine and two sulfonic acid groups, makes it an exceptionally versatile building block in organic synthesis. The sulfonic acid moieties impart water solubility, while the amino group serves as a primary site for diazotization, a cornerstone reaction in the production of azo dyes.[4] Consequently, this compound is indispensable in the synthesis of a wide spectrum of colorants used in textiles, printing, and imaging applications.[5]
Key Properties:
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IUPAC Name: disodium;6-aminonaphthalene-1,3-disulfonate[3][6]
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Molecular Weight: 347.3 g/mol [6]
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CAS Number: 50976-35-7[3]
The Core Synthetic Strategy: Electrophilic Sulfonation of 2-Naphthylamine
The most established and industrially viable route for synthesizing 6-Amino-1,3-naphthalenedisulfonic acid is the direct sulfonation of 2-naphthylamine (also known as β-naphthylamine). This process is a classic example of electrophilic aromatic substitution, where the choice of sulfonating agent and reaction temperature are paramount in directing the regioselectivity of the sulfonation to achieve the desired 1,3-disulfonic acid pattern on the 6-aminonaphthalene scaffold.
The synthesis can be logically divided into two primary stages:
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Monosulfonation: Introduction of the first sulfonic acid group onto the 2-naphthylamine ring system.
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Disulfonation: Introduction of the second sulfonic acid group.
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Isolation: Neutralization and isolation of the final product as its disodium salt.
Mechanistic Rationale: Directing Effects in Action
Understanding the electronic effects of the substituents on the naphthalene ring is critical to comprehending this synthesis.
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The Amino Group (-NH₂): The amine is a powerful activating group and is ortho, para-directing. In the case of 2-naphthylamine, it strongly activates the 1- and 3-positions.
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The Sulfonic Acid Group (-SO₃H): This group is strongly deactivating and a meta-director. Once the first sulfonic acid group is attached, it influences the position of the second attack.
The synthesis leverages these competing effects. The initial sulfonation of 2-naphthylamine tends to occur at positions influenced by the activating amino group. Subsequent sulfonation under more forcing conditions is required to add the second group, and its final position is a result of the combined directing influences and thermodynamic stability. The formation of the 1,3-disulfonic acid isomer is favored under specific thermodynamic conditions.[7]
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials, including a known carcinogen (2-naphthylamine) and highly corrosive acids. It must only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.[4][8]
Step 1: Synthesis of 2-Naphthylamine-6-sulfonic acid (Brönner's Acid)
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Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 143 g (1.0 mol) of 2-naphthylamine.
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Sulfonation: Slowly and carefully add 100 g of 98% sulfuric acid to the flask while stirring. The mixture will become a thick paste.
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Heating (Baking Process): Heat the reaction mixture in an oil bath to 200-210°C. Maintain this temperature for approximately 2-3 hours. During this "baking" process, the initial sulfate salt rearranges to form the sulfonic acid.
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Work-up: Allow the mixture to cool to below 100°C. Carefully add 300 mL of hot water to dissolve the product. The solution will contain the crude Brönner's acid.
Step 2: Disulfonation to 6-Amino-1,3-naphthalenedisulfonic acid
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Reaction Setup: Cool the aqueous solution from the previous step to approximately 20°C in an ice bath.
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Oleum Addition: Slowly add 160 g of 20% oleum (fuming sulfuric acid) to the stirred solution, ensuring the temperature does not exceed 30°C.
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Heating: After the addition is complete, heat the reaction mixture to 80-85°C and maintain this temperature for 4-5 hours to complete the second sulfonation.
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Reaction Monitoring: The reaction can be monitored by techniques like HPLC to ensure the consumption of the monosulfonated intermediate.
Step 3: Isolation of the Disodium Salt
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Cooling and Dilution: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with constant stirring.
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Neutralization: Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) to the acidic mixture.[9] Monitor the pH closely. Continue adding NaOH until the pH of the solution reaches 7.5-8.0. The disodium salt of 6-Amino-1,3-naphthalenedisulfonic acid is less soluble and will begin to precipitate.
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Precipitation and Filtration: Cool the neutralized slurry to 15-20°C to maximize precipitation. Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake with a 10% sodium chloride solution to remove inorganic impurities.[9]
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Drying: Dry the product in a vacuum oven at 100-110°C until a constant weight is achieved.
Data Summary and Visualization
Table 1: Key Experimental Parameters
| Parameter | Value | Rationale / Notes |
| Starting Material | 2-Naphthylamine | 1.0 mol |
| Monosulfonation Temp. | 200-210°C | High temperature favors thermodynamic product (Brönner's acid). |
| Disulfonation Agent | 20% Oleum (SO₃ in H₂SO₄) | Stronger agent needed for introducing the second deactivating group. |
| Disulfonation Temp. | 80-85°C | Controlled temperature to ensure selectivity and prevent degradation. |
| Neutralization pH | 7.5 - 8.0 | Optimizes the precipitation of the disodium salt.[9] |
| Theoretical Yield | 347.3 g | Based on 1.0 mol of starting material. |
| Expected Purity | >95% | Purity can be assessed by HPLC or titration. |
Diagram 1: Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound.
Diagram 2: Chemical Reaction Pathway
Caption: Key structures in the conversion of 2-naphthylamine to the final product.
Self-Validating System: Analytical Characterization
To ensure the integrity of the synthesis, the final product must be rigorously characterized. The following methods are recommended for establishing identity and purity:
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High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with an ion-pairing agent) can effectively separate the desired product from starting materials and isomeric impurities.
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¹H NMR Spectroscopy: In D₂O, the proton NMR spectrum will provide a unique fingerprint, confirming the substitution pattern on the naphthalene ring. The aromatic protons will appear as distinct doublets and singlets with characteristic coupling constants.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum should show characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), and strong, broad absorptions for the S=O stretches of the sulfonate groups (around 1040 cm⁻¹ and 1180 cm⁻¹).
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Elemental Analysis: Confirms the elemental composition (C, H, N, S, Na) of the final salt, providing evidence of its empirical formula.
Conclusion
The synthesis of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt via the direct sulfonation of 2-naphthylamine is a robust and well-understood process. Success hinges on the careful control of reaction temperature and the appropriate choice of sulfonating agents to manage the powerful directing effects of the amine substituent. By following the detailed protocol and implementing rigorous analytical controls, researchers and manufacturers can reliably produce this vital chemical intermediate for the advancement of materials science and dye chemistry.
References
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PubChem Compound Summary for CID 8356, 6-Amino-1,3-naphthalenedisulfonic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
- CN103539707A - Preparation process of 2-naphthylamine-3,6,8-trisulfonic acid. Google Patents. (2014).
- EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid. Google Patents. (1986).
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Naphthalene-2-sulfonic acid. Wikipedia. (n.d.). Retrieved from [Link]
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PubChem Compound Summary for CID 170944, 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2). National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
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PubChem Compound Summary for CID 6670, 2-Amino-1-naphthalenesulfonic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
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Aminonaphthalenesulfonic acids. Wikipedia. (n.d.). Retrieved from [Link]
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2-Naphthylamine-6-sulfonic acid. ChemBK. (n.d.). Retrieved from [Link]
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